5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride
Overview
Description
5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4ClFO3S and a molecular weight of 210.61 g/mol . It is a derivative of benzene, featuring a fluorine atom at the 5-position, a hydroxyl group at the 2-position, and a sulfonyl chloride group at the 1-position. This compound is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-fluoro-2-hydroxybenzene. One common method includes the reaction of 5-fluoro-2-hydroxybenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
C6H4F(OH)+HSO3Cl→C6H4ClFO3S+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran, acetonitrile
Catalysts: Palladium catalysts for coupling reactions
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Biaryl Compounds: Formed by coupling reactions with boronic acids
Scientific Research Applications
5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Material Science: It is employed in the synthesis of functional materials, such as polymers and dyes.
Chemical Biology: It is used in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzenesulfonyl chloride: Similar structure but with a methyl group instead of a hydroxyl group.
5-Fluoro-2-chlorobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of a hydroxyl group.
5-Fluoro-2-nitrobenzenesulfonyl chloride: Similar structure but with a nitro group instead of a hydroxyl group.
Uniqueness
5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both a hydroxyl group and a sulfonyl chloride group on the benzene ring. This combination of functional groups imparts distinct reactivity, making it a versatile intermediate in organic synthesis and various chemical reactions.
Properties
IUPAC Name |
5-fluoro-2-hydroxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO3S/c7-12(10,11)6-3-4(8)1-2-5(6)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTGHCYXJUBHHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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